molecular formula C12H18FN B1530255 1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene CAS No. 1184231-96-6

1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene

Cat. No.: B1530255
CAS No.: 1184231-96-6
M. Wt: 195.28 g/mol
InChI Key: MFMDEWUKBFLACO-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene (CAS 1184231-96-6) is a synthetic organic compound with the molecular formula C12H18FN and a molecular weight of 195.28 g/mol . This compound serves as a valuable building block in medicinal chemistry and drug discovery, particularly due to the strategic incorporation of a fluorine atom. The introduction of fluorine into lead compounds is a well-established bioisosteric strategy in drug design, employed to modulate key properties such as lipophilicity, metabolic stability, and membrane permeability, which can lead to enhanced biological potency and improved pharmacokinetic profiles . The 4-fluorophenyl moiety is a common pharmacophore, while the primary amine group provides a versatile handle for further synthetic elaboration, allowing researchers to conjugate the molecule to other pharmacophores or create diverse chemical libraries . This compound is offered with a high purity level (≥95% ) and is intended for research applications as a chemical intermediate or reference standard. It is supplied as a solid and should be stored at -20°C for long-term stability (1-2 years) or at -4°C for shorter periods (1-2 weeks) . Researchers are advised to use appropriate safety precautions, including wearing protective gloves, eyewear, and clothing, and to ensure all handling is conducted in a well-ventilated environment . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-ethyl-2-(4-fluorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-3-12(4-2,9-14)10-5-7-11(13)8-6-10/h5-8H,3-4,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMDEWUKBFLACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CN)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Synthetic Routes

  • Alkylation Reaction: The primary method involves alkylation of the 4-fluorobenzene ring with the aminomethyl-pentan-3-yl moiety under basic conditions. This reaction typically requires a strong base to deprotonate the aminomethyl group or activate the alkylating agent, facilitating nucleophilic substitution on the aromatic ring.

  • Catalyst Use: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed to enhance reaction rates and selectivity, especially if cross-coupling reactions are involved.

  • Solvents: Common organic solvents like dichloromethane, ethanol, or toluene are used to dissolve reactants and control reaction kinetics.

  • Temperature Control: Reactions are conducted under controlled temperatures, often ranging from room temperature to moderate heating (e.g., 40–80 °C), to optimize yield and minimize side reactions.

  • Purification: The crude product is purified by standard techniques such as recrystallization, chromatography (e.g., silica gel column chromatography), or distillation to achieve high purity.

Industrial Scale Considerations

  • On an industrial scale, continuous flow reactors may be utilized to improve reaction efficiency, reproducibility, and safety.
  • Optimization of reaction parameters (e.g., concentration, flow rate, temperature) is critical to maximize yield and purity.
  • Use of greener solvents and catalysts is increasingly prioritized to meet environmental and regulatory standards.

Research Findings and Data Tables

While specific experimental data for this compound are limited in publicly available literature, analogous compounds provide insight into typical yields, reaction conditions, and purification methods. The following table summarizes typical parameters adapted from related fluorobenzene derivatives synthesis:

Parameter Typical Value / Condition Notes
Starting material 4-Fluorobenzene Commercially available
Side chain precursor 3-Aminomethylpentane or protected derivative May require prior synthesis or protection
Catalyst Pd/C or other transition metal catalyst Enhances coupling efficiency
Solvent Dichloromethane, ethanol, or toluene Depends on solubility and reaction type
Base Sodium hydride, potassium carbonate, or similar Facilitates deprotonation and nucleophilic attack
Temperature 25–80 °C Controlled to optimize yield
Reaction time 4–24 hours Varies with scale and conditions
Yield 60–85% Based on analogous compound syntheses
Purification method Column chromatography or recrystallization Ensures product purity

Summary Table of Preparation Routes

Method Key Reagents/Conditions Advantages Limitations
Alkylation 4-Fluorobenzene + 3-aminomethylpentane, base, catalyst, solvent, heat Straightforward, scalable Requires careful control of reaction conditions
Reductive Amination 4-Fluorobenzaldehyde + 3-aminomethylpentane, reducing agent High selectivity, mild conditions Requires aldehyde precursor
Halogen Exchange 1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene + fluorinating agent Potential to use existing chlorinated compound Fluorination reactions can be challenging and low yielding
Hypervalent Iodine Mediated Hypervalent iodine reagents, fluorobenzene derivatives Novel, selective functionalization Experimental, less established for this compound

Chemical Reactions Analysis

Types of Reactions

1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxyl, alkyl, or amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium hydroxide (NaOH), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 1-[3-(aminomethyl)pentan-3-yl]-4-fluorobenzene and its analogs, focusing on structural features, physicochemical properties, and reactivity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent(s) Key Functional Groups Molecular Weight (g/mol) Appearance Key Evidence Reference
This compound C₁₂H₁₈FN 4-F Benzene, aminomethyl, alkane 195.28 Liquid* Derived from
1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene C₁₂H₁₈ClN 4-Cl Benzene, aminomethyl, alkane 211.73 Liquid
1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene C₁₂H₁₆FNO 2-F, ether linkage Benzene, ether, amine 209.26 Not reported
1-(3,3-Dimethyl-5-phenylpent-1-yn-1-yl)-3-fluorobenzene C₁₉H₁₇F 3-F, alkyne Benzene, alkyne 264.34 Not reported

Notes:

  • Halogen Effects : The 4-fluoro derivative exhibits lower molecular weight and greater electronegativity compared to its 4-chloro analog. Fluorine’s strong electron-withdrawing nature may reduce aromatic ring reactivity in electrophilic substitutions compared to chlorine .
  • Alkyne-containing derivatives (e.g., ’s compound) prioritize rigidity and conjugation, which may enhance photophysical properties .
  • Synthetic Yields: highlights that halogen substituents significantly impact reaction efficiency. This suggests that the 4-fluoro substituent in the target compound may offer moderate reactivity in similar transformations.

Biological Activity

1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, featuring a fluorobenzene moiety and an aminomethyl side chain, suggests possible interactions with various biological targets, making it a candidate for further research in pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C_{12}H_{16}FN, with a molecular weight of approximately 197.26 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various signaling pathways, leading to effects such as:

  • Inhibition of Cell Proliferation : Similar compounds have shown potential in inhibiting the growth of cancer cells.
  • Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.
  • Modulation of Immune Responses : It could influence immune cell activity, potentially providing therapeutic benefits in autoimmune diseases.

Biological Activity Studies

Research has indicated that compounds structurally similar to this compound exhibit diverse biological activities, including antimicrobial and anticancer properties. A comparative analysis of similar compounds can provide insights into the expected biological effects.

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityIC50 (µM)
This compoundAnticancer (expected)Not yet determined
1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzeneAntimicrobial, anticancer15.5
4-FluorobenzamideAnticancer20.0
BenzylamineNeuroprotective10.0

Note: IC50 values represent the concentration required to inhibit 50% of the target activity.

Case Studies

Several studies have explored the biological activities of related compounds. For instance, research on 4-Fluorobenzamide demonstrated its efficacy as an anticancer agent, with an IC50 value indicating significant potency against specific cancer cell lines . Similarly, 1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene has been evaluated for its antimicrobial properties, suggesting a promising avenue for further exploration of structural analogs.

Toxicity and Safety Profile

While investigating the biological activity, it is crucial to consider the toxicity profile. Initial studies on structurally related compounds indicate varying degrees of toxicity depending on dosage and exposure routes. For example, acute toxicity studies have reported LD50 values for similar compounds ranging from 2,700 mg/kg to over 5,000 mg/kg in animal models . Further toxicological assessments are necessary for this compound to ensure safety in potential therapeutic applications.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the fluorobenzene ring (δ ~115–125 ppm for aromatic F) and aminomethyl protons (δ ~2.5–3.5 ppm).
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1500 cm⁻¹ (C-F stretch).
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

What strategies can address discrepancies in thermal stability data reported across studies?

Advanced Research Focus
Discrepancies may arise from impurities or storage conditions. Mitigation strategies include:

  • DSC/TGA Analysis : Quantify decomposition temperatures under controlled atmospheres.
  • Batch Consistency Checks : Compare stability across syntheses using HPLC purity assays.
  • Storage Protocol Standardization : Refrigerate at 2–8°C in sealed, argon-purged containers to prevent hydrolysis or oxidation .

How does the fluorobenzene moiety influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus
The electron-withdrawing fluorine atom activates the benzene ring toward electrophilic attack but deactivates it toward nucleophilic substitution. However, the para-fluorine position enhances regioselectivity in cross-coupling reactions. For example, in analogous compounds, fluorine directs substitution to the meta-aminomethyl group, stabilizing transition states through inductive effects .

What computational methods are suitable for predicting the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular Docking (AutoDock/Vina) : To model binding affinities with enzymes or receptors.
  • DFT Calculations : Assess electronic properties (e.g., HOMO/LUMO energies) to predict reactivity.
  • MD Simulations : Study solvation effects and conformational stability in physiological conditions.
    These methods have been validated for fluorinated analogs to predict pharmacokinetic behavior .

What are the recommended storage conditions to ensure compound stability?

Basic Research Focus
Store under inert atmosphere (argon) in sealed, light-resistant containers at 2–8°C. Avoid exposure to moisture, as hydrolysis of the aminomethyl group can occur. Use desiccants like silica gel in storage vials .

How can researchers design experiments to assess the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • In Vitro Assays : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation).
  • In Vivo Studies : Administer radiolabeled compound to track absorption/distribution.
  • PK/PD Modeling : Use software like Phoenix WinNonlin to correlate dose-exposure relationships.
    Analogous fluorinated compounds showed improved bioavailability via lipophilic modification of the aminomethyl group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene
Reactant of Route 2
1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene

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